3-Bromo-5-nitrobenzenesulfonamide
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Overview
Description
3-Bromo-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5BrN2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of bromine and nitro functional groups on the benzene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-Bromo-5-nitrobenzenesulfonamide typically involves the nitration of 3-bromobenzenesulfonamide. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces the nitro group at the meta position relative to the bromine atom on the benzene ring .
Industrial production methods for this compound may involve similar nitration reactions, but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually cooled to control the exothermic nature of the nitration process, and the product is purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
3-Bromo-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Oxidation Reactions: Although less common, the sulfonamide group can undergo oxidation under specific conditions to form sulfonic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while reduction reactions yield amino-substituted derivatives .
Scientific Research Applications
3-Bromo-5-nitrobenzenesulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for their antimicrobial and anticancer properties.
Industry: It is used in the development of novel materials and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitrobenzenesulfonamide, particularly in biological systems, involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. The inhibition of this enzyme disrupts the pH regulation within the tumor cells, leading to reduced cell proliferation and increased apoptosis .
The molecular targets and pathways involved in its mechanism of action include the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This interaction is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
3-Bromo-5-nitrobenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-Bromo-2-nitrobenzenesulfonamide: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
3-Chloro-5-nitrobenzenesulfonamide: The chlorine atom provides different electronic effects compared to bromine, affecting its chemical behavior.
5-Nitro-2-benzenesulfonamide: Lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-bromo-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIXTEIZCSKSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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